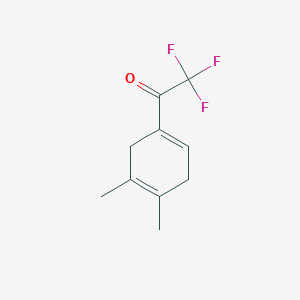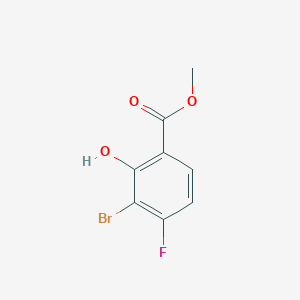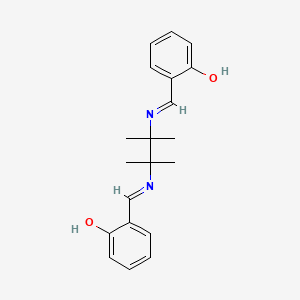
2,2'-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of Schiff base, which is formed through the condensation reactions of aldehydes or ketones with primary amines . Schiff bases are known for their versatility and are widely used in the synthesis of coordination complexes with metals.
Métodos De Preparación
The synthesis of 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol involves the reaction of 2,3-dimethylbutane-2,3-diamine with salicylaldehyde under specific conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is refluxed for several hours . After cooling, the product is isolated by filtration and purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, palladium(II) acetate for coordination reactions, and various oxidizing and reducing agents. Major products formed from these reactions include metal complexes and substituted derivatives .
Aplicaciones Científicas De Investigación
2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol exerts its effects involves the formation of stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved include coordination with metal ions and participation in redox reactions .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol include other Schiff bases and their metal complexes. For example:
2,2’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol): This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2,2’-(((3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(azanylylidene))bis(methanylylidene))-diphenol:
The uniqueness of 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol lies in its specific structural arrangement and the resulting chemical properties, making it suitable for a wide range of applications in research and industry .
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[[3-[(2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H24N2O2/c1-19(2,21-13-15-9-5-7-11-17(15)23)20(3,4)22-14-16-10-6-8-12-18(16)24/h5-14,23-24H,1-4H3 |
Clave InChI |
LLFPJJZWBYGRNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)N=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



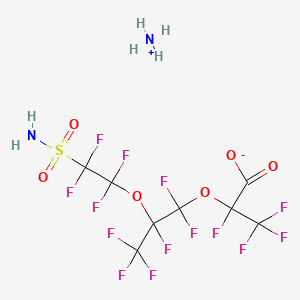

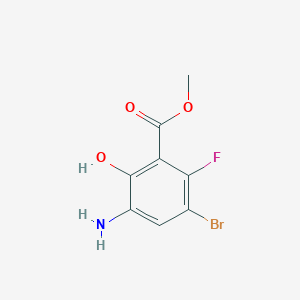
![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)
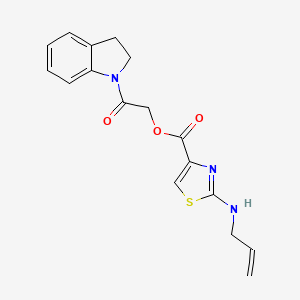
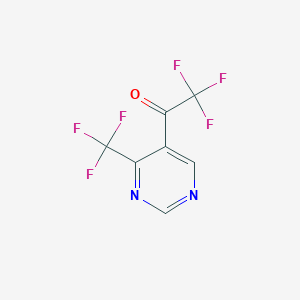

![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
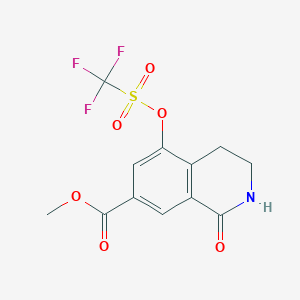
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
